![molecular formula C3H3ClN2O B2458925 3-Chloro-5-methyl-1,2,4-oxadiazole CAS No. 1359822-66-4](/img/structure/B2458925.png)
3-Chloro-5-methyl-1,2,4-oxadiazole
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Overview
Description
3-Chloro-5-methyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is known to exhibit a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including 3-Chloro-5-methyl-1,2,4-oxadiazole, often involves the cyclocondensation of arylamidoxamines with n-butanal . In one study, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives were selectively methylated in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methyl-1,2,4-oxadiazole is characterized by a five-membered heterocyclic ring system consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom .Scientific Research Applications
Antidiabetic Activity
The compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione exhibited better results in reducing glucose levels compared to the control drug glibenclamide . This suggests potential antidiabetic properties.
Antimicrobial Properties
Various 1,2,4-oxadiazole derivatives have demonstrated antimicrobial activity against Gram-negative bacterial strains . These compounds could serve as alternatives to existing antibiotics.
Anti-Infective Agents
Synthetic 1,2,4-oxadiazoles have been explored as anti-infective agents. Their diverse structures and biological activities make them promising candidates for drug development .
Future Directions
The future directions for the research on 3-Chloro-5-methyl-1,2,4-oxadiazole and its derivatives could include the exploration of their potential as novel antibacterial agents . Additionally, further studies could focus on the development of novel anti-infective agents based on 1,2,4-oxadiazole derivatives .
Mechanism of Action
Target of Action
3-Chloro-5-methyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class of compounds, which have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are various microorganisms, including bacteria, viruses, and parasites .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may allow these compounds to interact with their targets, leading to changes that inhibit the growth or function of the microorganisms .
Biochemical Pathways
Given its anti-infective properties, it likely interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .
Pharmacokinetics
1,2,4-oxadiazole derivatives have been suggested as potential alternative templates for discovering novel antibacterial agents , indicating that they may have favorable pharmacokinetic properties.
Result of Action
The result of the action of 3-Chloro-5-methyl-1,2,4-oxadiazole is the inhibition or death of the targeted microorganisms . This leads to a reduction in the infection caused by these microorganisms, thereby alleviating the associated symptoms .
Action Environment
The action of 3-Chloro-5-methyl-1,2,4-oxadiazole, like other anti-infective agents, can be influenced by various environmental factors. These may include the presence of other microorganisms, the pH of the environment, and the presence of biological materials that can interact with the compound
properties
IUPAC Name |
3-chloro-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c1-2-5-3(4)6-7-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCHWZCUZUNNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methyl-1,2,4-oxadiazole |
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